N6-Benzoyl-2',3'-isopropylideneadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

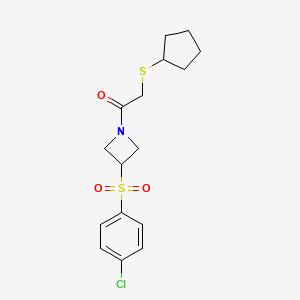

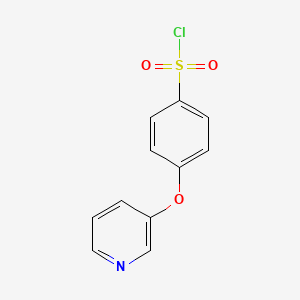

“N6-Benzoyl-2’,3’-isopropylideneadenosine” is a chemical compound with the CAS Number: 39947-04-1 and Linear Formula: C20H21N5O5 . It is an adenosine analog . Adenosine analogs are often used in biochemical experiments as research substrates or reagents .

Molecular Structure Analysis

The IUPAC Name of the compound is N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide . The Inchi Code is 1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 .Physical And Chemical Properties Analysis

“N6-Benzoyl-2’,3’-isopropylideneadenosine” is a white to yellow solid . The molecular weight of the compound is 411.42 .Wissenschaftliche Forschungsanwendungen

Synthesis of Sinefungin

- Total Synthesis : N6-Benzoyl-2',3'-O-isopropylideneadenosine is utilized in the synthesis of sinefungin, a naturally occurring nucleoside with potential medicinal properties. The synthesis involves several steps, including condensation, acetylation, and borohydride reduction (Mock & Moffatt, 1982).

- Key Intermediate Role : It serves as a key intermediate in the synthesis of (+)-sinefungin, indicating its importance in medicinal chemistry (Hong Wei, 2012).

Chemical Modification of Adenosines

- Copper Chloride Reaction : N6-Benzoyl-2',3'-O-isopropylideneadenosine reacts with copper chloride in acetonitrile to form N6-benzoyl-5'-chloro-5'-deoxy-8-hydroxy-2', 3'-O-isopropylideneadenosine. This reaction highlights the chemical reactivity influenced by the N6-benzoyl group (Kitade et al., 1991).

- Oxidative Cyclization : Lead tetraacetate oxidation of 2′,3′-O-isopropylideneadenosines, including those with N6-benzoyl substitution, leads to the formation of cycloadenosines. The N6-benzoyl group significantly influences this cyclization process (Kitade et al., 1992).

Photooxidation Studies

- Adenosyl Cation Radicals : A study on the photooxidation of 2',3'-O-isopropylideneadenosine and its derivatives, including the N6-benzoyl variant, provided insights into the generation and reactivity of adenosyl cation radicals. This research contributes to understanding the chemical behavior under oxidative conditions (Sako et al., 1993).

Enzyme Inhibition Studies

- Methionine Adenosyltransferases Inhibitors : N6-Benzoyl-2',3'-O-isopropylideneadenosine derivatives have been used to develop inhibitors for methionine adenosyltransferases, enzymes involved in metabolic pathways. These inhibitors could have therapeutic relevance (Vrudhula et al., 1989).

Synthesis of Adenylyl Derivatives

- Synthesis of Adenylyl-(2′–5′)-adenylyl-(2′–5′)-adenosine : Utilizing N6-Benzoyl-2',3'-O-isopropylideneadenosine in the synthesis of complex nucleoside derivatives highlights its role in advancing nucleic acid chemistry (Takaku & Ueda, 1983).

Thiosugar Nucleosides Synthesis

- Reactions for Thiosugar Nucleosides : It also plays a role in reactions leading to thiosugar nucleosides, contributing to the diversity of nucleoside analogs available for study and potential therapeutic use (Craig & Moffatt, 1986).

Wirkmechanismus

Target of Action

N6-Benzoyl-2’,3’-Isopropylideneadenosine is an adenosine analog . Adenosine analogs are known to act as smooth muscle vasodilators . They have also been shown to inhibit cancer progression .

Mode of Action

It has been suggested that it acts as an activator of the enzyme ribonucleotide reductase . Ribonucleotide reductase is a key enzyme involved in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.

Biochemical Pathways

Given its structural similarity to adenosine and its role as an activator of ribonucleotide reductase , it is likely to impact pathways related to nucleotide metabolism and DNA synthesis.

Result of Action

Its role as an adenosine analog suggests that it may have vasodilatory effects . Additionally, its potential role in inhibiting cancer progression suggests it may have antitumor effects .

Eigenschaften

IUPAC Name |

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKIYWGWKVYJHS-QEPJRFBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)

![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)

![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)

![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)